Cas no 32017-76-8 (2-(4-Bromophenyl)oxirane)

2-(4-Bromophenyl)oxirane is a brominated aromatic epoxide compound characterized by the presence of an oxirane (epoxide) ring attached to a 4-bromophenyl group. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The epoxide functionality allows for ring-opening reactions, enabling the introduction of diverse functional groups, while the bromine substituent offers a handle for further cross-coupling or substitution reactions. Its stability under controlled conditions and well-defined reactivity profile make it a valuable building block for constructing complex molecular architectures. The compound is typically handled under inert conditions due to the sensitivity of the epoxide ring.
2-(4-Bromophenyl)oxirane structure
2-(4-Bromophenyl)oxirane structure
Product Name:2-(4-Bromophenyl)oxirane
CAS No:32017-76-8
MF:C8H7BrO
MW:199.044581651688
MDL:MFCD01656787
CID:88947
PubChem ID:24878055
Update Time:2025-06-08

2-(4-Bromophenyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • (^+)-4-Bromostyrene oxide
    • (±)-4-Bromostyrene oxide
    • 2-(4-BROMOPHENYL)OXIRANE
    • (+/-)-2-(4-bromophenyl)oxirane
    • (4-Bromophenyl)oxirane
    • 1-Bromo-4-(epoxyethyl)benzene
    • 4-Bromostyrene oxide
    • 4-Br-styrene oxide
    • Oxirane,(4-bromophenyl)
    • Oxirane,(p-bromophenyl)
    • p-Bromostyrene 7,8-oxide
    • p-bromostyrene oxide
    • 2-(4-Bromophenyl)oxirane
    • MDL: MFCD01656787
    • Inchi: 1S/C8H7BrO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2
    • InChI Key: NNINSLOEPXEZOZ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1CO1

Computed Properties

  • Exact Mass: 197.96800
  • Monoisotopic Mass: 197.968
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 12.5A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.504(lit.)
  • Melting Point: 26-29 °C (lit.)
  • Boiling Point: 91-93 °C/2 mmHg(lit.)
  • Flash Point: Fahrenheit: 100.4 ° f
    Celsius: 38 ° c
  • Refractive Index: 1.5460 (estimate)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 12.53000
  • LogP: 2.52040
  • Solubility: Not determined

2-(4-Bromophenyl)oxirane Security Information

  • Symbol: GHS02 GHS07
  • Signal Word:Warning
  • Hazard Statement: H226-H302
  • Hazardous Material transportation number:UN 1993 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10-22-51/53-68
  • Safety Instruction: 36/37-61
  • RTECS:CY9025000
  • Hazardous Material Identification: Xn N
  • HazardClass:4.1
  • PackingGroup:III
  • Storage Condition:Warehouse ventilation and low temperature drying
  • Risk Phrases:R10
  • Packing Group:III
  • Safety Term:4.1
  • Packing Group:III
  • Hazard Level:4.1

2-(4-Bromophenyl)oxirane Customs Data

  • HS CODE:2910900090
  • Customs Data:

    China Customs Code:

    2910900090

    Overview:

    2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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2-(4-Bromophenyl)oxirane Production Method

2-(4-Bromophenyl)oxirane Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:32017-76-8)2-(4-Bromophenyl)oxirane
Order Number:A901156
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:07
Price ($):431.0
Email:sales@amadischem.com

Additional information on 2-(4-Bromophenyl)oxirane

Professional Introduction to 2-(4-Bromophenyl)oxirane (CAS No. 32017-76-8)

2-(4-Bromophenyl)oxirane, identified by the Chemical Abstracts Service Number (CAS No.) 32017-76-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This oxirane derivative, featuring a brominated phenyl group, has garnered attention due to its versatile applications in synthetic chemistry and potential utility in drug development.

The molecular structure of 2-(4-Bromophenyl)oxirane consists of an epoxide ring attached to a phenyl ring substituted with a bromine atom at the para position. This unique configuration makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of the bromine atom enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions, which is a common strategy in medicinal chemistry.

In recent years, 2-(4-Bromophenyl)oxirane has been explored in the development of novel therapeutic agents. Its ability to undergo facile ring-opening reactions with nucleophiles has been leveraged in the synthesis of heterocyclic compounds, which are prevalent in many drugs. For instance, studies have demonstrated its utility in constructing fused rings such as benzodiazepines and azepines, which are known for their anxiolytic and sedative properties.

One of the most compelling aspects of 2-(4-Bromophenyl)oxirane is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By serving as a precursor for more complex molecules, this compound contributes to the creation of inhibitors that can modulate kinase activity. Recent research has highlighted its use in developing small-molecule inhibitors targeting specific kinases, which have shown promise in preclinical studies.

The bromine substituent on the phenyl ring also makes 2-(4-Bromophenyl)oxirane a valuable building block for cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are powerful tools for constructing carbon-carbon bonds and have been widely used in drug discovery. The bromine atom can be readily displaced by various nucleophiles under these conditions, enabling the introduction of diverse functional groups into the molecule.

In addition to its synthetic applications, 2-(4-Bromophenyl)oxirane has been investigated for its potential role in materials science. Epoxides are known for their ability to undergo polymerization reactions, and this compound can be used to create polymers with specific properties. For example, it has been explored as a monomer in the synthesis of biodegradable polymers, which are increasingly important in medical applications such as drug delivery systems.

The pharmaceutical industry has also shown interest in 2-(4-Bromophenyl)oxirane due to its potential as a prodrug. Prodrugs are inactive or less active compounds that are converted into active drugs within the body. The oxirane ring can be hydrolyzed or opened under physiological conditions, releasing the active pharmaceutical ingredient (API). This approach can improve drug solubility, bioavailability, and reduce toxicity.

Recent advancements in computational chemistry have further enhanced the utility of 2-(4-Bromophenyl)oxirane. Molecular modeling and simulations allow researchers to predict the reactivity and behavior of this compound before conducting experimental studies. This computational approach has accelerated the discovery process and enabled the design of more efficient synthetic routes.

The safety profile of 2-(4-Bromophenyl)oxirane is another critical consideration. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure safety. Personal protective equipment (PPE), such as gloves and safety goggles, should be used when working with this compound to minimize exposure risks.

In conclusion, 2-(4-Bromophenyl)oxirane (CAS No. 32017-76-8) is a multifaceted compound with significant applications in pharmaceutical research and synthetic chemistry. Its unique structural features make it an invaluable tool for constructing complex molecules, including drug candidates and functional materials. As research continues to evolve, this compound is likely to play an even greater role in advancing chemical biology and medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:32017-76-8)2-(4-Bromophenyl)oxirane
A901156
Purity:99%
Quantity:25g
Price ($):431.0
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